molecular formula C7H7BBrClO2 B3241063 4-Bromo-2-chloro-6-methylphenylboronic acid CAS No. 1451391-28-8

4-Bromo-2-chloro-6-methylphenylboronic acid

Cat. No.: B3241063
CAS No.: 1451391-28-8
M. Wt: 249.3 g/mol
InChI Key: SPIPLXMVACHIIZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylphenylboronic acid is a versatile compound widely used in scientific research due to its unique properties. It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-chloro-6-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared .

Result of Action

The result of the action of this compound is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-methylphenylboronic acid typically involves the reaction of 4-Bromo-2-chloro-6-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: Can be involved in the formation of different oxidation states of boron.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

    Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

4-Bromo-2-chloro-6-methylphenylboronic acid is extensively used in scientific research due to its diverse applications:

    Chemistry: As a building block in organic synthesis, it facilitates the creation of complex molecules through reactions like Suzuki-Miyaura coupling.

    Biology: Used in the development of biologically active molecules and probes for studying biological processes.

    Medicine: Plays a role in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.

    Industry: Employed in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenylboronic acid
  • 4-Bromo-6-methylphenylboronic acid
  • 2-Chloro-6-methylphenylboronic acid

Uniqueness

4-Bromo-2-chloro-6-methylphenylboronic acid is unique due to the presence of both bromine and chlorine substituents on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool for creating complex molecules with specific functional groups.

Properties

IUPAC Name

(4-bromo-2-chloro-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIPLXMVACHIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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